molecular formula C10H13N5S B12924868 6-amino-9-cyclopentyl-1H-purine-2-thione CAS No. 35966-96-2

6-amino-9-cyclopentyl-1H-purine-2-thione

Cat. No.: B12924868
CAS No.: 35966-96-2
M. Wt: 235.31 g/mol
InChI Key: PNGWTLANSQGSCW-UHFFFAOYSA-N
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Description

6-Amino-9-cyclopentyl-1H-purine-2-thione is a heterocyclic compound with a molecular formula of C₁₀H₁₃N₅S This compound is part of the purine family, which is known for its significant biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-9-cyclopentyl-1H-purine-2-thione typically involves the reaction of 2,6-dichloro-9H-purine with cyclopentyl bromide in the presence of potassium carbonate in dimethylformamide (DMF). This is followed by a reaction with appropriate phenylpiperidine to afford the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-9-cyclopentyl-1H-purine-2-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Nucleophilic substitution reactions at the purine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-9-cyclopentyl-1H-purine-2-thione primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This compound also interacts with nucleic acids, potentially affecting DNA replication and transcription processes.

Comparison with Similar Compounds

    6-Aminopurine (Adenine): A naturally occurring purine base found in DNA and RNA.

    2,6-Diaminopurine: A synthetic analog of adenine with potential antiviral properties.

    6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.

Uniqueness: 6-Amino-9-cyclopentyl-1H-purine-2-thione stands out due to its unique cyclopentyl and thione groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer research, distinguishing it from other purine derivatives .

Properties

CAS No.

35966-96-2

Molecular Formula

C10H13N5S

Molecular Weight

235.31 g/mol

IUPAC Name

6-amino-9-cyclopentyl-1H-purine-2-thione

InChI

InChI=1S/C10H13N5S/c11-8-7-9(14-10(16)13-8)15(5-12-7)6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,13,14,16)

InChI Key

PNGWTLANSQGSCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C(NC(=S)N=C32)N

Origin of Product

United States

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